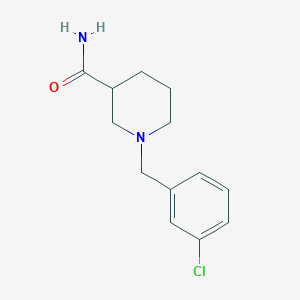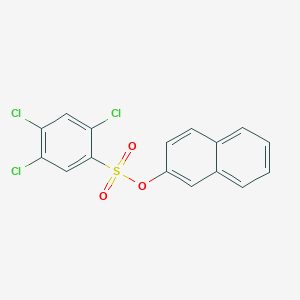
1-(3-chlorobenzyl)-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorobenzyl)-3-piperidinecarboxamide, also known as CPP, is a compound that has been of interest to researchers for its potential use in the field of neuroscience. CPP is a synthetic compound that has been found to have an affinity for the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor found in the brain. Additionally, this paper will list future directions for research on CPP.
Mécanisme D'action
1-(3-chlorobenzyl)-3-piperidinecarboxamide acts as a competitive antagonist at the NMDA receptor. It binds to the receptor at the same site as the neurotransmitter glutamate, preventing glutamate from binding and activating the receptor. This blockade of the NMDA receptor has been found to have a number of physiological effects.
Biochemical and Physiological Effects:
Blocking the NMDA receptor with 1-(3-chlorobenzyl)-3-piperidinecarboxamide has been found to have a number of physiological effects. For example, 1-(3-chlorobenzyl)-3-piperidinecarboxamide has been found to impair learning and memory in rats. Additionally, 1-(3-chlorobenzyl)-3-piperidinecarboxamide has been found to have anxiogenic effects, meaning it increases anxiety in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-chlorobenzyl)-3-piperidinecarboxamide in lab experiments is its selectivity for the NMDA receptor. Because it only blocks this receptor, researchers can study the specific effects of NMDA receptor blockade without affecting other neurotransmitter systems. However, one limitation of using 1-(3-chlorobenzyl)-3-piperidinecarboxamide is that it has a relatively short half-life, meaning it is quickly metabolized and eliminated from the body.
Orientations Futures
There are a number of future directions for research on 1-(3-chlorobenzyl)-3-piperidinecarboxamide. One area of interest is the role of the NMDA receptor in various neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, researchers may investigate the potential therapeutic uses of 1-(3-chlorobenzyl)-3-piperidinecarboxamide in these and other disorders. Another area of research could be the development of new compounds based on 1-(3-chlorobenzyl)-3-piperidinecarboxamide that have improved pharmacokinetic properties and selectivity for the NMDA receptor. Finally, researchers may continue to investigate the biochemical and physiological effects of NMDA receptor blockade with 1-(3-chlorobenzyl)-3-piperidinecarboxamide to better understand the role of this receptor in normal and pathological processes.
Méthodes De Synthèse
The synthesis of 1-(3-chlorobenzyl)-3-piperidinecarboxamide was first described in a patent filed by Merck & Co. in 1988. The synthesis involves the reaction of 3-chlorobenzylamine with piperidine-3-carboxylic acid followed by the addition of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ammonia to form the desired 1-(3-chlorobenzyl)-3-piperidinecarboxamide product.
Applications De Recherche Scientifique
1-(3-chlorobenzyl)-3-piperidinecarboxamide has been used extensively in neuroscience research as a tool to study the NMDA receptor. The NMDA receptor is involved in many important physiological processes, including learning and memory. 1-(3-chlorobenzyl)-3-piperidinecarboxamide has been found to selectively block the NMDA receptor, allowing researchers to study the role of this receptor in various physiological processes.
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-12-5-1-3-10(7-12)8-16-6-2-4-11(9-16)13(15)17/h1,3,5,7,11H,2,4,6,8-9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDBBSBKGPNYDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chlorophenyl)methyl]piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(4-{[3-(1H-1,2,3-benzotriazol-1-yl)propyl]amino}-1-piperidinyl)phenyl]-4-phenylbutanamide](/img/structure/B4883421.png)
![2-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4883428.png)
![2-chloro-N-[2-(4-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B4883434.png)
![{4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B4883437.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4883442.png)
![2-(3,5-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B4883443.png)
![3-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B4883456.png)
![1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-2,2,6,6-tetramethyl-4-piperidinol hydrochloride](/img/structure/B4883460.png)
![2-amino-6'-bromo-5'-methyl-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4883466.png)

![3-[5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B4883488.png)
![2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinamine trifluoroacetate](/img/structure/B4883514.png)
![N~1~,N~1~'-[1,3-phenylenebis(methylene)]bis[N~1~-(tetrahydro-2-furanylmethyl)ethanediamide]](/img/structure/B4883519.png)
